4-(Thiophen-3-yl)butan-1-ol
Description
4-(Thiophen-3-yl)butan-1-ol is a secondary alcohol with a thiophene ring substituted at the third carbon of a butanol chain.
Properties
Molecular Formula |
C8H12OS |
|---|---|
Molecular Weight |
156.25 g/mol |
IUPAC Name |
4-thiophen-3-ylbutan-1-ol |
InChI |
InChI=1S/C8H12OS/c9-5-2-1-3-8-4-6-10-7-8/h4,6-7,9H,1-3,5H2 |
InChI Key |
QDRAXNOYEBJKPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1CCCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues with Aromatic Substituents
4-(3-Methoxyphenyl)butan-1-ol
- Structure : Features a methoxy-substituted phenyl group instead of thiophene.
- Key Differences: The methoxy group (-OCH₃) is electron-donating, enhancing solubility in polar solvents compared to the electron-rich thiophene.
- Synthesis: Produced via intermediates like 4-(4-t-butylphenyl)but-3-yn-1-ol, involving bromination and methanol reflux .
2-([1,1’-Biphenyl]-4-yl)-4-(piperidin-1-yl)butan-1-ol (1d)
- Structure : Contains a biphenyl group and a piperidine substituent.
- Demonstrated antinociceptive activity in sigma-1 receptor antagonism studies, suggesting neuropharmacological relevance .
- Comparison : Unlike 4-(Thiophen-3-yl)butan-1-ol, this compound’s piperidine moiety may improve blood-brain barrier penetration.
Alkyne-Containing Derivatives
4-(4-t-Butylphenyl)but-3-yn-1-ol (17.4)
- Structure : A triple bond (alkyne) at the third carbon and a bulky t-butylphenyl group.
- Key Differences: The alkyne increases rigidity and reactivity (e.g., in click chemistry). Synthesized via bromination and methanol reflux, yielding ketone derivatives (e.g., 4-methoxy-1-(4-t-butylphenyl)butan-1-one) .
Amino- and Heteroatom-Substituted Derivatives
4-(Propan-2-ylamino)butan-1-ol
- Structure: Contains a secondary amine (isopropylamino group).
- Key Differences: Amino group confers basicity and hydrogen-bonding capacity, enhancing solubility in aqueous acidic conditions. Exhibits neuroprotective, anti-inflammatory, and plant growth-promoting properties .
- Comparison: The thiophene analog lacks an amino group, likely reducing its pharmacological versatility.
4-Fluoro-1-butanol
- Structure : Fluorine substituent at the terminal carbon.
- Key Differences :
- Comparison : Thiophene’s sulfur may confer distinct toxicity or reactivity profiles.
Thiophene-Related Compounds
4-(1-Piperidyl)-1-thiophen-3-yl-butan-1-ol Hydrochloride
- Structure : Combines thiophen-3-yl and piperidine groups.
- Key Differences: Piperidine introduces basicity, enabling salt formation (hydrochloride) for improved crystallinity.
Research Findings and Implications
- Synthetic Complexity: Alkyne-containing derivatives (e.g., 17.4) demand specialized conditions (e.g., bromination), while amino-substituted analogs benefit from straightforward amine alkylation .
- Safety Profiles: Fluorinated alcohols (e.g., 4-Fluoro-1-butanol) pose higher toxicity risks compared to sulfur-containing analogs, necessitating tailored safety protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
